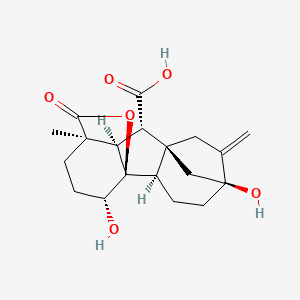

Gibberellin A60

Description

Properties

Molecular Formula |

C19H24O6 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11R,14R)-5,14-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |

InChI |

InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)6-3-10(17)19-11(20)4-5-16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18+,19+/m1/s1 |

InChI Key |

XPVLCCOOMVYREG-KDOUOODKSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O |

Canonical SMILES |

CC12CCC(C3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |

Origin of Product |

United States |

Preparation Methods

Hydration of Enone (6a)

Enone (6a), derived from GA3, undergoes acid-catalyzed hydration using aqueous acetic acid to yield a mixture of 1α- and 1β-alcohols (7a and 8a) in a 3:1 ratio. This step introduces the critical 1β-hydroxy group necessary for subsequent lactonization.

Acetylation of 1β-Alcohol (8a)

The 1β-alcohol (8a) is acetylated using acetic anhydride and toluene-p-sulphonic acid to form diacetate (9a). This reaction achieves 95% yield under anhydrous conditions, preventing dehydration to enone (6a).

Sodium Borohydride Reduction

Diacetate (9a) is reduced with sodium borohydride in ethanol, producing a 3:2 mixture of 3α- and 3β-alcohols (10a and 11a). Thiobenzoylation of this mixture selectively isolates the 3β-alcohol (11a), which is hydrolyzed to yield GA60.

Final Hydrolysis and Lactonization

The 3β-alcohol (11a) undergoes alkaline hydrolysis with potassium carbonate in methanol, followed by lactonization under acidic conditions to form GA60. The final product is purified via column chromatography and crystallized from acetone-light petroleum.

Analytical Characterization

GA60 is characterized using advanced spectroscopic techniques:

Table 1: Spectroscopic Data for GA60

| Technique | Key Data |

|---|---|

| IR (KBr) | 3460 (OH), 1788 (lactone C=O), 1727 (ester C=O), 1667 (C=C), 928 cm⁻¹ |

| ¹H NMR | δ 3.74 (CO₂CH₃), 3.99 (1-H, br s), 4.91–5.22 (17-H₂, br s) |

| Mass Spectrometry | m/z 362 (M⁺, 48%), 344 (10%), 330 (100%), 312 (27%), 303 (85%) |

Chromatographic Validation

Gas-liquid chromatography–mass spectrometry (GLC-MS) confirms the identity of synthetic GA60 with natural samples from T. aestivum. The methyl ester trimethylsilyl ether derivative of GA60 exhibits identical retention times and fragmentation patterns to the natural compound.

Challenges and Optimization

Byproduct Formation

During thiobenzoylation, minor byproducts such as 17-bromo-15-ene (21) and 16,17-dihydro derivatives are observed. These are minimized by rigorous drying of reagents and controlled reaction temperatures.

Yield Improvements

The overall yield of GA60 from GA3 is approximately 15–20%. Optimizing the acetylation and reduction steps increases throughput, while droplet counter-current chromatography (DCCC) enhances purity.

Natural Occurrence and Biological Relevance

GA60 is detected in developing wheat grains and immature apple seeds (Pyrus malus), where it likely regulates growth and development. Its presence in phylogenetically distinct plants suggests conserved biosynthetic pathways for modified gibberellins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.